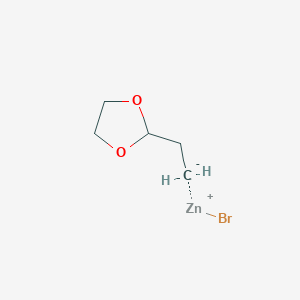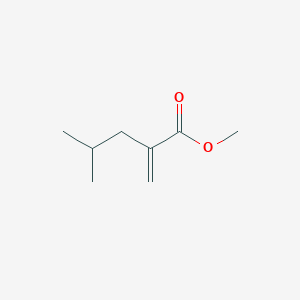
(1,3-Dioxolan-2-ylethyl)ZINC bromide
Vue d'ensemble
Description
“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is an organozinc compound . It is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used as a reagent in the allylic alkylation reactions in the presence of an iridium catalyst .
Molecular Structure Analysis
The molecular formula of “(1,3-Dioxolan-2-ylethyl)ZINC bromide” is C5H9BrO2Zn . The exact mass is 243.90773 g/mol and the average mass is 246.437 Da .Chemical Reactions Analysis
As mentioned earlier, “(1,3-Dioxolan-2-ylethyl)ZINC bromide” is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used in the allylic alkylation reactions in the presence of an iridium catalyst .Physical And Chemical Properties Analysis
“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . The compound is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Furanyl Derivatives
5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide has been synthesized under mild conditions, showing successful coupling with aryl halides and acid chlorides to produce furan derivatives in good to excellent yields. This indicates its potential use in the synthesis of various organic compounds (Rieke & Kim, 2011).
Corrosion Inhibition
In a study focusing on the corrosion of zinc in citric acid solutions, (1,3-Dioxolan-2-ylmethyl)–triphenylphosphonium bromide showed significant inhibition efficiency, suggesting its application in eco-friendly acid cleaning of zinc (Saadawy, 2016).
Asymmetric Negishi Cross-Couplings
In organic synthesis, nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs have been performed using 2-(1,3-Dioxolan-2-yl)ethyl bromide and 2-[2-(1,3-Dioxolan-2-yl)ethyl]zinc. This highlights its role in enantioselective and stereoconvergent cross-coupling processes (Lou & Fu, 2011).
CO2 Fixation with Epoxides
Bifunctional Zn-salen complexes, including 4-phenyl-1,3-dioxolan-2-one, have been developed for the formation of cyclic carbonates from epoxides and CO2. This demonstrates the role of (1,3-Dioxolan-2-ylethyl)ZINC bromide in catalyzing reactions under mild conditions, relevant in CO2 fixation applications (Lang, Yu, & He, 2016).
Neuroprotection Against Hypoxia
In medical research, zinc compounds have been shown to protect neural stem cells against hypoxia, suggesting potential therapeutic applications. Sublethal doses of zinc, including forms possibly related to (1,3-Dioxolan-2-ylethyl)ZINC bromide, have demonstrated neuroprotective effects via the activation of the PI3K pathway (Choi et al., 2019).
Heterogeneous Catalysis
Silica-supported zinc bromide, potentially including derivatives like (1,3-Dioxolan-2-ylethyl)ZINC bromide, has been used as an efficient catalyst for synthesizing ynones from acid chlorides and terminal alkynes. This highlights its application in facilitating rapid synthesis under solvent-free conditions (Keivanloo et al., 2011).
Safety and Hazards
“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H225, H302, H315, H319, H335, H336, and H351 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mécanisme D'action
Target of Action
(1,3-Dioxolan-2-ylethyl)ZINC bromide is an organozinc compound Organozinc compounds are generally known to be used as reagents in various chemical reactions, particularly in the pharmaceutical industry .
Mode of Action
It’s known that organozinc compounds like this one are often used in negishi cross-coupling reactions . These reactions involve the formation of carbon-carbon (C-C) bonds, which are crucial in the synthesis of complex organic compounds .
Biochemical Pathways
Given its use in negishi cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of (1,3-Dioxolan-2-ylethyl)ZINC bromide’s action would depend on the specific reactions it’s used in. In general, its use in Negishi cross-coupling reactions would result in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (1,3-Dioxolan-2-ylethyl)ZINC bromide can be influenced by various environmental factors. For instance, it’s sensitive to air and reacts with water . Therefore, it needs to be stored at a temperature of 2-8°C in an environment free from moisture and air to maintain its stability and efficacy.
Propriétés
IUPAC Name |
bromozinc(1+);2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHMCAQTQOHLI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307531-83-5 | |
| Record name | Bromo[2-(1,3-dioxolan-2-yl-κO1)ethyl-κC]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307531-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)




![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)





